trans-(+/-)-3,5-Dihydroxy-cyclohexanone
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Overview
Description
trans-(+/-)-3,5-Dihydroxy-cyclohexanone is a cyclic ketone with the molecular formula C6H10O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-(+/-)-3,5-Dihydroxy-cyclohexanone can be achieved through various methods, including enzymatic and chemical processes. One common method involves the use of microorganisms such as bacteria or fungi to produce the compound. Another method involves the reduction of 6-cyano-(5R)-hydroxy-3-oxohexanoate using a recombinant ketone reductase enzyme in the presence of cofactors like NAD/NADH or NADP/NADPH and a hydrogen donor such as isopropanol .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their high stereoselectivity, mild reaction conditions, and low environmental impact. These methods typically involve the use of recombinant enzymes and cofactor regeneration systems to achieve high yields and enantioselectivity .
Chemical Reactions Analysis
Types of Reactions
trans-(+/-)-3,5-Dihydroxy-cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicine: The compound has shown anti-inflammatory and anti-cancer properties.
Agriculture: It has potential as an alternative to traditional pesticides due to its antimicrobial properties.
Materials Science: The compound has been explored for its use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of trans-(+/-)-3,5-Dihydroxy-cyclohexanone is complex and not fully understood. it is believed to work by inhibiting the production of certain enzymes and proteins that play a role in inflammation and cancer growth. It may also modulate the activity of certain receptors in the brain.
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-3,5-Dihydroxycyclohexan-1-one: This compound is a stereoisomer of trans-(+/-)-3,5-Dihydroxy-cyclohexanone and has similar chemical properties but different biological activities.
trans-(±)-3,5-Dihydroxy-cyclohexanone: This compound is used in the synthesis of Norvitamin D compounds and has different stereochemistry compared to this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct biological activities and chemical reactivity compared to its stereoisomers and other similar compounds.
Properties
IUPAC Name |
(3R,5R)-3,5-dihydroxycyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-4-1-5(8)3-6(9)2-4/h4-5,7-8H,1-3H2/t4-,5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRJYFFVLSDQFC-RFZPGFLSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CC(=O)C[C@@H]1O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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